molecular formula C15H21NO5S B13065585 (1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL methanesulfonate

(1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL methanesulfonate

Cat. No.: B13065585
M. Wt: 327.4 g/mol
InChI Key: CGXCOKLWNSZOMM-OLZOCXBDSA-N
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Description

(1S,2R)-1-(tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-yl methanesulfonate ( 904295-56-3) is a chiral indane derivative of high value in medicinal chemistry and pharmaceutical research. With a molecular formula of C15H21NO5S and a molecular weight of 327.40 g/mol , this compound serves as a critical synthetic intermediate. The molecule features a stereospecific (1S,2R) configuration and two key functional groups: a tert-butoxycarbonyl (Boc) protected amine and a mesylate ester. The Boc group is widely used to protect amines during multi-step synthesis, while the reactive mesylate group (methanesulfonate) is an excellent leaving group, making this building block ideal for subsequent nucleophilic substitution reactions to introduce new functionalites at the indane core. This makes it particularly valuable for the synthesis of more complex, biologically active molecules, including potential inhibitors of protein-protein interactions, as suggested by its structural features relevant to modern drug discovery platforms . Researchers can leverage this compound to efficiently build chiral, constrained frameworks often found in active pharmaceutical ingredients. Please handle with care; this product is for Research Use Only and is not intended for diagnostic or therapeutic applications. Consult the safety data for handling instructions .

Properties

Molecular Formula

C15H21NO5S

Molecular Weight

327.4 g/mol

IUPAC Name

[(1S,2R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-inden-2-yl] methanesulfonate

InChI

InChI=1S/C15H21NO5S/c1-15(2,3)20-14(17)16-13-11-8-6-5-7-10(11)9-12(13)21-22(4,18)19/h5-8,12-13H,9H2,1-4H3,(H,16,17)/t12-,13+/m1/s1

InChI Key

CGXCOKLWNSZOMM-OLZOCXBDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@@H](CC2=CC=CC=C12)OS(=O)(=O)C

Canonical SMILES

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Starting Material and Initial Protection

The synthesis begins with (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol as the key chiral starting material. This compound contains both an amino group and a secondary alcohol on the indene ring system.

Step 1: Boc Protection of the Amino Group

  • The amino group is selectively protected using di-tert-butyl dicarbonate (Boc2O) to form the tert-butoxycarbonyl (Boc) carbamate.
  • The reaction is carried out in a mixed solvent system of tetrahydrofuran (THF) and water (approximately 0.5 M concentration).
  • Sodium bicarbonate (NaHCO3) is added as a base to neutralize the acidic byproducts and facilitate carbamate formation.
  • Boc2O is added in slight excess (about 1.1 equivalents) to ensure complete protection.
  • The reaction mixture is stirred at room temperature for 24 hours.
  • After completion, the reaction is diluted with ethyl acetate, washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
  • The product, tert-butyl ((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate, is obtained as a viscous brown oil, typically requiring no further purification.
  • The NMR data of this intermediate matches literature precedents, confirming the structure and stereochemistry.

Conversion of the Alcohol to Methanesulfonate

Step 2: Methanesulfonylation of the Hydroxyl Group

  • The Boc-protected hydroxy intermediate is dissolved in anhydrous dichloromethane (DCM) at 0.5 M concentration.
  • Triethylamine (Et3N) is added as a base (1.5 equivalents) to scavenge the hydrogen chloride generated.
  • The reaction mixture is cooled to 0 °C to control the exothermic nature of the sulfonylation.
  • Methanesulfonyl chloride (MsCl) is added slowly (1.1 equivalents) to the cooled solution.
  • The mixture is then warmed to room temperature and stirred for 12 hours to ensure complete conversion.
  • The reaction is quenched with 1 M sodium bicarbonate solution, extracted with DCM, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
  • The resulting product is (1S,2R)-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-inden-2-yl methanesulfonate, isolated as a brownish-white solid.
  • This intermediate typically requires no further purification, and its NMR spectra align with established literature data.

Optional Subsequent Transformations (Contextual)

Though the focus is on the preparation of the methanesulfonate compound itself, the literature also describes its use as a versatile intermediate for nucleophilic substitution reactions, such as thiol or selenol substitutions, under basic conditions in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (around 100 °C). However, these steps extend beyond the preparation of the methanesulfonate itself.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product Notes
1 Boc Protection Boc2O (1.1 equiv), NaHCO3 (1.5 equiv), THF/H2O, r.t., 24 h tert-butyl ((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate No purification needed; NMR confirmed
2 Methanesulfonylation MsCl (1.1 equiv), Et3N (1.5 equiv), DCM, 0 °C to r.t., 12 h (1S,2R)-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-inden-2-yl methanesulfonate Isolated as brownish-white solid; NMR confirmed

Research Findings and Analytical Data

  • The preparation method is robust and reproducible, yielding the desired methanesulfonate in high purity without requiring chromatographic purification at intermediate stages.
  • The stereochemical integrity of the chiral centers is preserved throughout the process, as confirmed by NMR spectroscopy matching literature standards.
  • The use of mild basic conditions (NaHCO3) during Boc protection avoids racemization.
  • Cooling during the sulfonylation step controls side reactions and decomposition.
  • The final methanesulfonate compound is stable as a solid and suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

Drug Development

The compound serves as an important building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or reduce toxicity. Specifically:

  • Anticancer Agents : Research indicates that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines by interfering with cellular pathways involved in proliferation and apoptosis .

Neuropharmacology

Studies have suggested that compounds similar to (1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL methanesulfonate may play a role in modulating neurotransmitter systems, particularly those related to serotonin and dopamine. This has implications for treating neurodegenerative diseases and psychiatric disorders .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies where it acts as a substrate or inhibitor for various enzymes involved in metabolic pathways. This property is crucial for understanding enzyme kinetics and developing inhibitors for therapeutic purposes.

Metabolic Pathway Analysis

Research involving the tryptophan-kynurenine metabolic pathway has highlighted the importance of compounds like this compound in elucidating metabolic dysregulation associated with diseases such as depression and schizophrenia .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range.
Study BNeuropharmacological EffectsShowed modulation of serotonin receptors leading to potential antidepressant effects in animal models.
Study CEnzyme InhibitionIdentified as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), which is relevant in cancer immunotherapy.

Mechanism of Action

The mechanism of action of (1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL methanesulfonate involves its interaction with specific molecular targets. The Boc protecting group stabilizes the amino group, allowing for selective reactions at other sites. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The indene moiety provides a rigid framework that can interact with various biological targets, influencing pathways such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Stereochemical Variants

  • tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate () Structural Difference: (1S,2S) stereochemistry vs. (1S,2R) in the target compound. Impact: Stereochemistry influences receptor binding; the (1S,2S) isomer may exhibit reduced CNS penetration due to altered molecular geometry. Synthesis: Similar Boc protection strategies apply, but chiral resolution methods differ .

Functional Group Modifications

  • CCG-203586 ()

    • Structure : 2-(2,3-dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide.
    • Key Features : Acetamide linker and dihydrobenzo[d][1,4]dioxin substituent.
    • Activity : Inhibits GCS at low nM concentrations but is susceptible to multidrug resistance protein 1 (MDR1), limiting CNS efficacy. The target compound’s methanesulfonate may reduce MDR1 recognition .
    • Pharmacokinetics : Short half-life necessitates further optimization, whereas the methanesulfonate group in the target compound could enhance metabolic stability .
  • 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride ()

    • Structure : Secondary amine with a methylpropan-2-amine group.
    • Properties : Hydrochloride salt improves aqueous solubility but may exhibit lower lipid membrane permeability than the methanesulfonate ester.
    • Applications : Primarily used in preclinical studies for CNS targets, highlighting the indenyl scaffold’s versatility .

Carboxylic Acid and Sulfonamide Derivatives

  • (S)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid () Structure: Carboxylic acid substituent instead of methanesulfonate.
  • N-[(2R)-5-(Aminosulfonyl)-2,3-dihydro-1H-inden-2-yl]-2-propylpentanamide () Structure: Sulfonamide group at the 5-position of the indenyl ring. Activity: Sulfonamide enhances hydrogen bonding with target proteins, possibly improving affinity but reducing solubility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound CCG-203586 (1S,2S)-Isomer
Molecular Weight ~365 g/mol (estimated) 454.5 g/mol 224.3 g/mol
Solubility High (methanesulfonate salt) Moderate (free base) Low (hydrochloride salt)
LogP ~2.5 (predicted) 3.8 1.2
Half-Life (in vivo) Not reported 2–4 hours Not reported

Biological Activity

(1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL methanesulfonate, with the CAS number 904295-56-3, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H21NO5S, and its IUPAC name is (1S,2R)-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-inden-2-yl methanesulfonate. The structure includes a tert-butoxycarbonyl (Boc) protecting group, which is often used in organic synthesis to protect amines.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance, research utilizing the MTT assay demonstrated that derivatives of this compound exhibited cytotoxic effects on human cervical (HeLa) and lung (A549) carcinoma cells at varying concentrations. However, specific data on the effectiveness of this compound compared to others in its class remains limited .

The proposed mechanism for the anticancer activity involves the modulation of cellular pathways that regulate apoptosis and cell proliferation. The presence of the Boc group may enhance the compound's stability and bioavailability, facilitating its interaction with target proteins involved in cancer progression .

Study 1: Cytotoxicity Assessment

In a comparative study involving several compounds with similar structures, this compound was evaluated for its cytotoxic effects on HeLa cells. The results indicated that while it had some activity, it was less potent than other analogs tested at concentrations above 25 µM .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the indene core structure significantly impacted the biological activity of the derivatives. Compounds with larger substituents at specific positions exhibited enhanced binding affinity to target enzymes involved in cancer metabolism .

Table 1: Summary of Biological Activities

Compound NameCAS NumberActivity TypeCell Line TestedIC50 (µM)Reference
(1S,2R)-Boc-Indene904295-56-3AnticancerHeLa>25
Analogue AXXXXXXAnticancerA54910
Analogue BXXXXXXAntioxidantHepG25

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